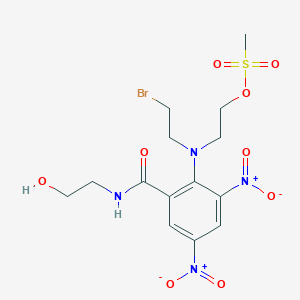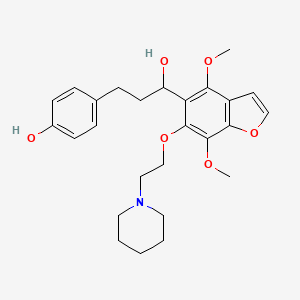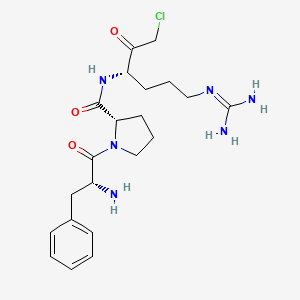
PR-104A
Overview
Description
PR-104A is a bioreductive prodrug designed to exploit tumor hypoxia. It is derived from PR-104, a phosphate ester pre-prodrug, which is converted in vivo to this compound. This compound is specifically designed to target hypoxic regions within tumors, where it undergoes bioactivation to form DNA crosslinking metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: PR-104A is synthesized from PR-104, which is a phosphate ester pre-prodrug. The conversion involves the rapid transformation of PR-104 to this compound in vivo. This compound is further metabolized to hydroxylamine (PR-104H) and amine (PR-104M) DNA crosslinking agents by one-electron reductases in hypoxic cells and by aldo-keto reductase 1C3 independently of oxygen .
Industrial Production Methods: The industrial production of this compound involves the synthesis of PR-104 followed by its conversion to this compound. The process includes the use of specific reaction conditions to ensure the stability and purity of the compound. The production methods are designed to meet the requirements for clinical trials and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: PR-104A undergoes nitro reduction to form hydroxylamine (PR-104H) and amine (PR-104M), which are DNA crosslinking metabolites. These reactions are catalyzed by one-electron reductases in hypoxic conditions and by aldo-keto reductase 1C3 in the presence of oxygen .
Common Reagents and Conditions:
One-electron reductases: These enzymes catalyze the reduction of this compound under hypoxic conditions.
Aldo-keto reductase 1C3: This enzyme catalyzes the reduction of this compound in the presence of oxygen.
Major Products Formed:
Hydroxylamine (PR-104H): A DNA crosslinking agent.
Amine (PR-104M): Another DNA crosslinking agent.
Scientific Research Applications
PR-104A has been extensively studied for its potential applications in cancer therapy. It is used as a hypoxia-activated prodrug in gene therapy and has shown significant activity against human tumor xenografts. This compound is also being evaluated in combination with radiotherapy and chemotherapy for its enhanced antitumor effects .
Mechanism of Action
PR-104A is a hypoxia-activated DNA crosslinking agent. Upon intravenous administration, PR-104 is converted by systemic phosphatases to this compound, which is then reduced to form the active DNA-crosslinking mustard species hydroxylamine (PR-104H) under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues .
Comparison with Similar Compounds
Mitomycin C: A quinone-based prodrug that undergoes two-electron reduction.
Apaziquone: Another quinone-based prodrug with tumor selectivity.
Tretazicar (CB 1954): An aziridinyl dinitrobenzamide substrate for both NQO1 and NQO2.
Uniqueness of PR-104A: this compound is unique due to its dual activation mechanism, which involves both hypoxia and aldo-keto reductase 1C3. This dual activation allows this compound to be effective in both hypoxic and oxygenated tumor environments, making it a versatile and potent antitumor agent .
Properties
IUPAC Name |
2-[N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZICEEZSDKZDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680199-06-8 | |
| Record name | PR-104A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680199068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-104A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397986RF9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)
